Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate
Description
Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate is a brominated indole derivative featuring a thioether-linked acetate group at the 3-position of the indole scaffold.
Properties
Molecular Formula |
C12H12BrNO2S |
|---|---|
Molecular Weight |
314.20 g/mol |
IUPAC Name |
ethyl 2-[(7-bromo-1H-indol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H12BrNO2S/c1-2-16-11(15)7-17-10-6-14-12-8(10)4-3-5-9(12)13/h3-6,14H,2,7H2,1H3 |
InChI Key |
BESXVCXECLHZKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=CNC2=C1C=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-bromoindole and ethyl bromoacetate.
Formation of Thioester: Ethyl bromoacetate is reacted with sodium thiosulfate to form ethyl acetate-2-sodium thiosulfate.
Substitution Reaction: The thiosulfate intermediate is then reacted with 7-bromoindole under basic conditions to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group on the indole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thioacetate group can be oxidized to sulfoxides or sulfones, and reduced to thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.
Major Products
Substitution: Products include various substituted indole derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols.
Hydrolysis: Products include carboxylic acids.
Scientific Research Applications
Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the thioacetate group can undergo metabolic transformations. These interactions can lead to the modulation of biological activities, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate with key analogues:
Data Tables
Table 2: Physicochemical Properties
Biological Activity
Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate is an indole-derived compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
This compound is characterized by the presence of both an ethyl acetate moiety and a brominated indole structure. The synthesis of this compound typically involves the reaction of 7-bromoindole with thioacetic acid derivatives, followed by esterification with ethyl acetate.
Anticancer Activity
Several studies have highlighted the anticancer potential of indole derivatives, including those similar to this compound. Research indicates that compounds with indole structures can exhibit significant cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Against HepG2 Cells : A study evaluated the cytotoxic effects of indole derivatives on HepG2 liver cancer cells using the MTT assay. Results showed that certain derivatives exhibited IC50 values as low as 11.72 ± 0.53 µM, indicating potent anticancer activity .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound were found to enhance caspase activity, suggesting an apoptotic pathway .
Antimicrobial Activity
Indole-based compounds are also recognized for their antimicrobial properties. This compound may share similar activities based on structural analogs.
Antimicrobial Assays
In a comparative study, several indole derivatives were tested for their antimicrobial efficacy against bacterial and fungal strains. Results indicated moderate to high activity against pathogens like Aspergillus niger and Staphylococcus aureus , with some exhibiting minimum inhibitory concentrations (MIC) in the range of 5–10 µg/mL .
Antiviral Activity
The antiviral potential of indole derivatives has been explored in the context of SARS-CoV-2 and other viruses.
Inhibition Studies
Research has shown that certain indole derivatives can inhibit RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. Compounds structurally related to this compound demonstrated IC50 values comparable to known antiviral drugs like remdesivir .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
